An In-depth Technical Guide to Fmoc-Pro-Gly-OH: Chemical Properties, Structure, and Strategic Application in Peptide Synthesis
An In-depth Technical Guide to Fmoc-Pro-Gly-OH: Chemical Properties, Structure, and Strategic Application in Peptide Synthesis
This guide provides an in-depth technical analysis of Fmoc-Pro-Gly-OH, a protected dipeptide integral to modern synthetic peptide chemistry. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple datasheet to explore the strategic rationale, mechanistic underpinnings, and practical application of this crucial building block. We will examine its chemical and physical properties, the core reasons for its use over sequential amino acid coupling, and provide a detailed, field-tested protocol for its implementation in Solid-Phase Peptide Synthesis (SPPS).
Core Chemical Identity and Physicochemical Profile
Fmoc-Pro-Gly-OH, with the IUPAC name (2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carboxylic acid, is a dipeptide derivative where the N-terminus of the glycine residue is protected by a fluorenylmethoxycarbonyl (Fmoc) group.[1] This strategic protection is fundamental to its role in the iterative, controlled process of peptide synthesis.
Molecular Structure
The structure combines the bulky, base-labile Fmoc group with the Pro-Gly dipeptide sequence. The proline residue's unique cyclic structure and the flexibility of glycine create specific conformational properties that are key to its function.
Caption: Chemical structure of Fmoc-Pro-Gly-OH.
Physicochemical Data Summary
The following table summarizes the key physical and chemical properties of Fmoc-Pro-Gly-OH, providing essential data for experimental design and handling.
| Property | Value | Source(s) |
| CAS Number | 250695-65-9 | [2][3] |
| Molecular Formula | C₂₂H₂₂N₂O₅ | [1][2][4] |
| Molecular Weight | 394.42 g/mol | [2][3][4] |
| Appearance | White to off-white powder/solid | [2][5] |
| Melting Point | 162 - 166 °C | [2] |
| Purity | ≥ 98% (HPLC) | [2] |
| Solubility | Soluble in DMF, DMSO. Insoluble in water. | [6] |
| Storage Conditions | Store at 0 - 8 °C, sealed in a dry environment. | [2][5] |
The Strategic Rationale: Why Use a Dipeptide Building Block?
In SPPS, the stepwise addition of single amino acids is the standard approach. However, certain sequences present significant challenges that undermine efficiency and purity. The use of Fmoc-Pro-Gly-OH is a strategic decision rooted in overcoming two well-documented side reactions prevalent in sequences containing proline and glycine.
Expertise & Causality: Mitigating Diketopiperazine Formation
The primary driver for using Fmoc-Pro-Gly-OH is to prevent a catastrophic chain-termination side reaction. When a dipeptide is attached to the resin, and the N-terminal amino group is deprotected, it can perform an intramolecular nucleophilic attack on the ester linkage to the solid support. This "backbiting" cyclization cleaves the dipeptide from the resin as a cyclic diketopiperazine, terminating the growing peptide chain.
The Pro-Gly sequence is particularly susceptible to this reaction. The proline residue's fixed dihedral angle pre-organizes the peptide backbone into a conformation that favors this intramolecular cyclization. By introducing Fmoc-Pro-Gly-OH in a single coupling step, the vulnerable dipeptide-resin intermediate (H-Pro-Gly-Resin) is completely bypassed. The chain is immediately elongated to a tripeptide, which is sterically incapable of forming the six-membered diketopiperazine ring, thus preserving the synthesis.[7]
Caption: Mechanism of Fmoc deprotection by piperidine.
Step 2: Activation and Coupling
Amide bond formation between the free amine on the resin and the carboxylic acid of the incoming Fmoc-Pro-Gly-OH is not spontaneous. The carboxyl group must first be converted into a more reactive species—an activated ester. This is achieved using coupling reagents. [8] Common systems include:
-
Aminium/Uronium Salts: HATU, HBTU, HCTU. These reagents react with the carboxyl group to form a highly reactive O-acylisourea intermediate, which is readily attacked by the peptide's N-terminal amine.
-
Carbodiimides: DIC, DCC. These are often used with an additive like OxymaPure or HOBt. The carbodiimide activates the carboxyl group, which is then trapped by the additive to form a less racemization-prone active ester. [9] The activated Fmoc-Pro-Gly-OH is then added to the resin, where the nucleophilic free amine of the resin-bound peptide attacks the activated carbonyl carbon, forming a stable amide (peptide) bond and releasing the activating group byproduct. [8]
Authoritative Protocol: Manual Coupling of Fmoc-Pro-Gly-OH
This protocol describes a self-validating system for a standard manual coupling on a 0.1 mmol scale. The inclusion of a qualitative monitoring step ensures trustworthiness in the result.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin with a free amine)
-
Fmoc-Pro-Gly-OH (3 eq., 0.3 mmol, 118.3 mg)
-
HCTU (2.9 eq., 0.29 mmol, 120 mg)
-
N,N-Diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol, 105 µL)
-
20% Piperidine in DMF (v/v)
-
Anhydrous DMF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ninhydrin test kit (Kaiser Test)
Workflow:
-
Resin Preparation & Deprotection: a. Place the resin (0.1 mmol) in a reaction vessel. Swell in DMF for 30 minutes. b. Drain the DMF. Add 20% piperidine/DMF solution (2 mL) and agitate for 3 minutes. Drain. c. Add a fresh portion of 20% piperidine/DMF (2 mL) and agitate for 10 minutes. d. Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (2x). e. Self-Validation: Perform a Kaiser test on a small sample of beads. A deep blue color confirms the presence of the free primary amine.
-
Activation of Fmoc-Pro-Gly-OH: a. In a separate vial, dissolve Fmoc-Pro-Gly-OH (118.3 mg) and HCTU (120 mg) in anhydrous DMF (1.5 mL). b. Add DIPEA (105 µL) to the solution. c. Agitate for 2-5 minutes to allow for pre-activation. The solution may change color.
-
Coupling Reaction: a. Drain the DMF from the washed resin. b. Immediately add the activated Fmoc-Pro-Gly-OH solution to the resin. c. Agitate the mixture at room temperature for 1-2 hours.
-
Washing and Validation: a. Drain the reaction mixture. b. Wash the resin thoroughly with DMF (5x), DCM (3x), and MeOH (3x) to remove excess reagents and byproducts. c. Self-Validation: Perform a Kaiser test on a new sample of beads. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.
-
Capping (Optional): a. If the coupling is incomplete after a second attempt, cap any remaining free amines using an acetic anhydride/DIPEA solution to prevent the formation of deletion sequences.
Safety, Handling, and Storage
As a laboratory chemical, Fmoc-Pro-Gly-OH requires standard safety protocols.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles. [10]* Handling: Handle in a well-ventilated area to avoid the formation of dust and aerosols. Avoid contact with skin and eyes. Wash hands thoroughly after handling. [10][11]* Storage: Store in a tightly closed container in a cool, dry place. Recommended storage temperature is between 2-8 °C to ensure long-term stability. * First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse with pure water for at least 15 minutes. If inhaled, move to fresh air. [10][12]
Conclusion
Fmoc-Pro-Gly-OH is more than a mere building block; it is a strategic tool for overcoming specific, well-understood challenges in solid-phase peptide synthesis. [2]Its use directly mitigates the risk of chain-terminating diketopiperazine formation and helps to disrupt peptide aggregation, leading to higher purity and yield of the final product. [7][13]By understanding the chemical properties, the mechanistic rationale for its application, and the validated protocols for its use, researchers and drug development professionals can leverage Fmoc-Pro-Gly-OH to efficiently synthesize complex and "difficult" peptides that are crucial for scientific advancement.
References
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis . International Journal of Peptide Research and Therapeutics. Available at: [Link]
-
Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism . Total Synthesis. Available at: [Link]
-
Fmoc-Gly-Pro-OH | C22H22N2O5 | CID 11902926 - PubChem . National Center for Biotechnology Information. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis . AAPPTEC. Available at: [Link]
-
(PDF) Methods for Removing the Fmoc Group . ResearchGate. Available at: [Link]
-
600708 Fmoc-Gly-OH Rev 03 11/2020 . CEM Corporation. Available at: [Link]
-
Fmoc-Glycine (Fmoc-Gly-OH) BP EP USP CAS 29022-11-5 Manufacturers and Suppliers . Qingdao Fengchen Technology and Trade Co., Ltd. Available at: [Link]
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